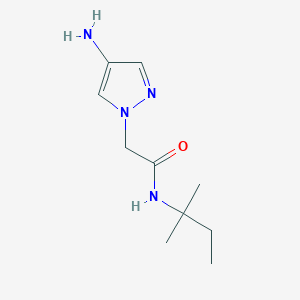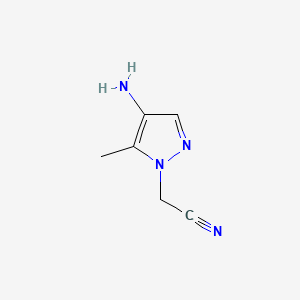
4-(4-Chlorophenyl)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a chlorophenyl group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 4-(4-Chlorophenyl)pyridine. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Another method involves the coupling of 4-chlorobenzene diazonium salt with 3-nitropyridine. This reaction is typically carried out in the presence of a copper catalyst and under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-(4-Chlorophenyl)-3-aminopyridine.
Substitution: 4-(4-Aminophenyl)-3-nitropyridine or 4-(4-Thiophenyl)-3-nitropyridine.
Oxidation: 4-(4-Chlorophenyl)-3-nitrosopyridine.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenyl group can participate in hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-3-aminopyridine: Similar structure but with an amino group instead of a nitro group.
4-(4-Bromophenyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)-3-nitropyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-nitropyridine is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H7ClN2O2 |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-3-nitropyridine |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H |
Clave InChI |
PFHJQUNPYGQGMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)

